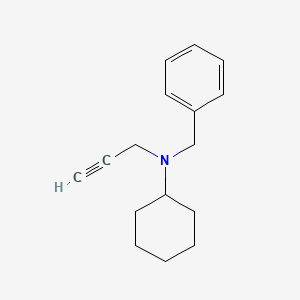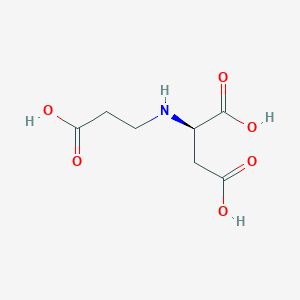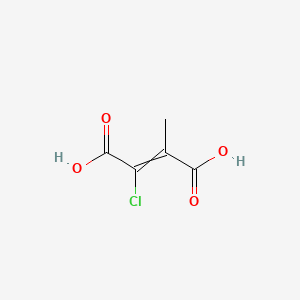![molecular formula C17H19N B12558649 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine CAS No. 143878-83-5](/img/structure/B12558649.png)
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine is an organic compound with the molecular formula C17H19N It is characterized by a phenylethenyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-Phenylethenyl)phenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 3-bromopropan-1-amine under palladium catalysis. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: N-substituted amines.
Applications De Recherche Scientifique
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethylamine: A simpler analogue with a phenylethyl group instead of a phenylethenyl group.
3-Phenylpropan-1-amine: Lacks the additional phenyl ring present in 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine.
N-Benzylpropan-1-amine: Contains a benzyl group instead of a phenylethenyl group.
Uniqueness
This compound is unique due to the presence of both a phenylethenyl and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and biological studies.
Propriétés
Numéro CAS |
143878-83-5 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
3-[2-(2-phenylethenyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C17H19N/c18-14-6-11-16-9-4-5-10-17(16)13-12-15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14,18H2 |
Clé InChI |
LSIRIKQSVPODGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)


![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)

![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
